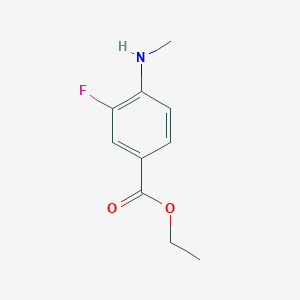

Ethyl 3-fluoro-4-(methylamino)benzoate

Description

Contextual Significance of Fluorinated and Aminated Benzoate (B1203000) Esters

Fluorinated and aminated benzoate esters are classes of compounds that have garnered considerable attention from the scientific community. The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity. Similarly, the presence of an amino group, in this case, a methylamino group, can provide a site for further chemical modification and can be crucial for a molecule's interaction with biological systems, often acting as a key pharmacophore. Benzoate esters themselves are common structural motifs in a wide array of natural products and synthetic compounds with diverse applications.

Historical Development and Evolution of Related Aromatic Compound Synthesis

The synthesis of substituted aromatic compounds has a rich history, evolving from early, often harsh, reaction conditions to the sophisticated and highly selective methods used today. Key historical developments include the discovery of electrophilic aromatic substitution reactions, which allowed for the direct functionalization of benzene (B151609) and its derivatives. Over the decades, the development of transition-metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Negishi, has revolutionized the ability of chemists to form carbon-carbon and carbon-heteroatom bonds with high precision. The synthesis of polysubstituted aromatic rings, like the one found in Ethyl 3-fluoro-4-(methylamino)benzoate, often requires a multi-step approach, carefully orchestrating the introduction of each substituent to achieve the desired substitution pattern. General methods for synthesizing benzoate esters, such as the Fischer esterification of benzoic acids with alcohols, have been known for over a century and remain a fundamental transformation in organic synthesis. chemicalbook.com

Overview of the Research Landscape for Substituted Benzoate Derivatives

The research landscape for substituted benzoate derivatives is vast and dynamic. These compounds are explored for a wide range of applications. In medicinal chemistry, they are investigated as potential drug candidates for various diseases. For instance, related benzoate derivatives have been explored for their potential antimicrobial and anticancer properties. evitachem.com They also serve as crucial intermediates in the synthesis of more complex molecules. evitachem.comnih.govnih.govresearchgate.net The field is characterized by the continuous development of novel synthetic methodologies to access new substitution patterns and the subsequent evaluation of the properties of these new compounds.

Scope and Objectives of Research on this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the objectives of synthesizing and studying such a compound can be inferred from research on analogous structures. The primary goals would likely include:

Development of an efficient and scalable synthetic route: A key objective would be to establish a reliable method for its preparation, potentially starting from commercially available precursors like 4-fluoro-3-nitrobenzoic acid. nih.govnih.gov A plausible synthetic strategy could involve the esterification of the carboxylic acid, followed by reduction of the nitro group and subsequent methylation of the resulting amine, or a nucleophilic aromatic substitution of the fluorine atom with methylamine (B109427).

Characterization of its physicochemical properties: A thorough investigation of its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS) would be essential for its identification and for predicting its behavior in various chemical environments.

Exploration of its potential as a building block in organic synthesis: Given its functional groups, this compound could serve as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds of medicinal interest.

Investigation of its biological activity: Based on the known bioactivity of related fluorinated and aminated aromatics, it would be a candidate for screening in various biological assays to determine any potential therapeutic applications.

Due to the limited direct public data on this compound, the following table includes information on closely related and precursor molecules to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 4-(methylamino)benzoate | 10541-82-9 | C10H13NO2 | 179.22 |

| Ethyl 3-amino-4-(methylamino)benzoate | 66315-23-9 | C10H14N2O2 | 194.23 |

| Ethyl 4-fluoro-3-nitrobenzoate | 367-80-6 | C9H8FNO4 | 213.16 |

| 3-Amino-4-fluorobenzoic acid | 455-87-8 | C7H6FNO2 | 155.13 |

| Ethyl 3-fluoro-4-methylbenzoate | 86239-00-1 | C10H11FO2 | 182.19 |

| Ethyl 3-chloro-4-(methylamino)benzoate | Not available | C10H12ClNO2 | 213.66 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 3-fluoro-4-(methylamino)benzoate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3 |

InChI Key |

GKDWOAKKSHEJBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Fluoro 4 Methylamino Benzoate and Analogues

Strategic Considerations in the Design of Fluorinated Aromatic Esters

The design of synthetic routes to fluorinated aromatic esters is guided by several strategic considerations. The inclusion of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.orgnumberanalytics.com Fluorine's high electronegativity can impact the electron distribution within the aromatic ring, influencing the reactivity of other substituents. nih.gov This effect is a critical consideration in multistep syntheses.

Furthermore, the timing of fluorine introduction is a key decision. Strategies can involve the early introduction of fluorine via a fluorinated building block or late-stage fluorination of a pre-formed aromatic ester. researchgate.netnih.gov The "building block" approach is often favored as it can provide high regioselectivity and avoid the harsh conditions sometimes required for direct fluorination. researchgate.net The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups with the planned reaction conditions.

Approaches to Introducing the Fluoro Substituent onto the Benzoate (B1203000) Ring

The regioselective installation of a fluorine atom onto a benzoate ring is a pivotal step in the synthesis of the target compound. This can be accomplished either by direct halogenation of an existing aromatic system or by utilizing a starting material that already contains the fluorine atom.

Direct halogenation of aromatic compounds typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. organicchemistrytutor.comwikipedia.org For chlorination and bromination, this reaction requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to polarize the halogen-halogen bond and generate a sufficiently powerful electrophile to attack the stable aromatic ring. libretexts.orgnumberanalytics.com

However, direct fluorination of aromatic rings with elemental fluorine (F₂) is often too vigorous and difficult to control, leading to a mixture of products and potential degradation. google.comlibretexts.org Therefore, specialized fluorinating agents are typically employed. These reagents, such as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF₄), provide a source of "F⁺" for electrophilic fluorination under more controlled conditions. libretexts.org Another method involves the use of tetrafluoroborate (B81430) salts (NF₄BF₄) in hydrogen fluoride (B91410) as a solvent. google.comdtic.mildtic.mil

Table 1: Common Catalysts and Reagents in Aromatic Halogenation

| Catalyst/Reagent | Reaction Type | Example Application |

|---|---|---|

| AlCl₃, FeCl₃ | Electrophilic Halogenation | Chlorination or bromination of benzene (B151609) numberanalytics.comorganicchemistrytutor.com |

| F-TEDA-BF₄ | Electrophilic Fluorination | Direct fluorination of aromatic rings libretexts.org |

| NF₄BF₄ / HF | Electrophilic Fluorination | Fluorination of benzene and its derivatives google.comdtic.mil |

An alternative and often more efficient strategy involves the use of pre-functionalized, fluorine-containing building blocks. researchgate.netnih.gov This approach circumvents the challenges of direct fluorination by starting with a simpler, commercially available molecule that already possesses the required fluorine atom at the correct position. The synthesis is then built around this fluorinated core.

Aromatic fluorides are important intermediates for a wide range of applications, and many are available as starting materials. alfa-chemistry.com For instance, a synthesis could commence from a compound like 2-fluoro-4-bromonitrobenzene or a similar precursor, where the fluorine is already in place. Subsequent chemical transformations would then build the rest of the molecule, such as forming the ester and adding the methylamino group. This method offers superior control over regiochemistry. researchgate.net

Amination Reactions for Incorporating the Methylamino Group

Once the fluorinated benzoate ring is established, the next critical step is the introduction of the methylamino group at the C4 position. Two primary methodologies are commonly employed for this transformation.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful method for installing amines onto electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. total-synthesis.com For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

In the context of synthesizing Ethyl 3-fluoro-4-(methylamino)benzoate, a suitable precursor would be Ethyl 3,4-difluorobenzoate or Ethyl 4-fluoro-3-nitrobenzoate. In these precursors, the fluorine atom at C4 acts as the leaving group. The reaction is driven by the nucleophilic attack of methylamine (B109427) at the C4 position. The presence of the ester group and the second fluorine atom (or a nitro group) at the C3 position helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. total-synthesis.comvaia.com Although the carbon-fluorine bond is strong, the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.comtotal-synthesis.com

Table 2: Reactivity in Nucleophilic Aromatic Substitution

| Precursor Example | Activating Groups | Leaving Group | Nucleophile |

|---|---|---|---|

| Ethyl 3,4-difluorobenzoate | Fluoro (C3), Ester | Fluoro (C4) | Methylamine |

| Ethyl 4-fluoro-3-nitrobenzoate | Nitro (C3), Ester | Fluoro (C4) | Methylamine |

An alternative and widely used route involves the reduction of a nitro group to an amine. This approach is particularly useful when the corresponding nitro-aromatic compound is readily accessible. For the synthesis of this compound, a plausible synthetic sequence could start with the nitration of a suitable precursor, followed by amination and then reduction.

A more direct pathway involves the reduction of Ethyl 4-(methylamino)-3-nitrobenzoate. chemicalbook.com The nitro group at the C3 position can be selectively reduced to a primary amine without affecting the ester or the existing methylamino group. youtube.com This reduction is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.comgoogle.com Other reducing agents like tin (Sn) or zinc (Zn) in acidic media can also be used for the selective reduction of aromatic nitro groups. youtube.com This method avoids the need for SNAr and is often high-yielding. chemicalbook.com

A related process is reductive amination, which typically involves reacting a carbonyl compound with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgyoutube.commasterorganicchemistry.com While distinct from direct nitro reduction, the broader strategy of forming C-N bonds via reduction is a cornerstone of amine synthesis. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 4-amino-3-fluorobenzoate |

| Ethyl 4-(methylamino)-3-nitrobenzoate |

| Ethyl 3,4-difluorobenzoate |

| Ethyl 4-fluoro-3-nitrobenzoate |

| 1,2-Dinitro-4-fluorobenzene |

| 2-fluoro-4-bromonitrobenzene |

| Aluminum chloride |

| Aluminum bromide |

| Ferric chloride |

| Ferric bromide |

| 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane ditetrafluoroborate (F-TEDA-BF₄) |

| Tetrafluoroborate (NF₄BF₄) |

| Hydrogen fluoride |

| Methylamine |

| Palladium on carbon (Pd/C) |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Tin |

Reductive Amination of Corresponding Nitro-Compounds

Catalytic Hydrogenation Methods (e.g., Palladium-on-Carbon)

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profiles. orgsyn.org This process involves the use of hydrogen gas in the presence of a metal catalyst. orgsyn.org Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. google.comgoogle.com

The reaction is typically carried out by dissolving the nitro-aromatic precursor, such as ethyl 3-fluoro-4-nitrobenzoate, in a suitable solvent like ethanol (B145695). The Pd/C catalyst is then added, and the mixture is subjected to a hydrogen atmosphere, often under pressure, to facilitate the reaction. orgsyn.org The process is generally carried out until the uptake of hydrogen ceases, indicating the completion of the reduction. This method is advantageous as it often produces the desired amine in high yield with byproducts (primarily water) that are easily removed. orgsyn.org

Table 1: Representative Conditions for Catalytic Hydrogenation

| Parameter | Typical Value/Condition |

|---|---|

| Substrate | Ethyl 3-fluoro-4-nitrobenzoate |

| Catalyst | Palladium on Carbon (5-10% Pd) |

| Solvent | Ethanol, Methanol (B129727) |

| Hydrogen Source | H₂ gas |

| Pressure | 1-5 atm (or higher) |

| Temperature | Room Temperature to 50°C |

Chemical Reduction Systems (e.g., Zinc/Ammonium (B1175870) Chloride)

Chemical reduction offers an alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment. orgsyn.org A variety of metal-based systems can be employed, with zinc powder in the presence of ammonium chloride being a common choice. google.com This system is effective for the selective reduction of nitro groups in the presence of other functional groups like esters. orgsyn.org

In a typical procedure, the nitro compound is suspended in a solvent mixture, such as ethanol and water. orgsyn.org Ammonium chloride and zinc powder are then added to the mixture. google.com The reaction is often heated to reflux to drive it to completion. orgsyn.org The mechanism involves the transfer of electrons from the metal (zinc) to the nitro group, facilitated by the proton-donating ability of the ammonium salt. At the end of the reaction, the excess metal is filtered off, and the product is extracted from the filtrate. google.com

Table 2: Example of Chemical Reduction System

| Component | Role/Function |

|---|---|

| Substrate | Ethyl 3-fluoro-4-nitrobenzoate |

| Reducing Agent | Zinc Powder google.com |

| Mediator | Ammonium Chloride google.com |

| Solvent | Ethanol/Water google.com |

| Workup | Filtration, Extraction orgsyn.orggoogle.com |

Other metals like iron or indium in the presence of an acid or salt can also be used for this type of reduction. orgsyn.orggoogle.com

Alkylation Strategies for Primary/Secondary Amine Precursors

To synthesize this compound, a methyl group must be introduced onto the nitrogen atom. This can be achieved by starting with the corresponding primary amine, ethyl 4-amino-3-fluorobenzoate, which is synthesized via the reduction methods described previously.

The N-methylation of the primary aromatic amine can be accomplished using various alkylating agents. Common reagents for this purpose include methyl halides (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base to neutralize the acid byproduct. The base is crucial for deprotonating the amine, increasing its nucleophilicity, and preventing the formation of ammonium salts. Care must be taken to control the reaction conditions to minimize over-alkylation, which would result in the formation of a tertiary amine. An alternative approach involves reductive amination, where the primary amine is treated with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride.

Esterification Techniques for the Benzoate Moiety

The formation of the ethyl ester group is a critical step in the synthesis of the title compound. This can be accomplished either before or after the formation of the methylamino group. The primary methods for creating the benzoate ester include Fischer esterification, routes involving acyl chlorides, and transesterification.

Fischer Esterification Variants

Fischer esterification is a classic and direct method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com To synthesize this compound, this would involve the reaction of 3-fluoro-4-(methylamino)benzoic acid with an excess of ethanol. youtube.com

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. masterorganicchemistry.comuwlax.edu This is typically accomplished by using a large excess of the alcohol (ethanol), which can also serve as the solvent, and by removing the water that is formed during the reaction. masterorganicchemistry.comuwlax.edu Common acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The mixture is generally heated under reflux for several hours to reach equilibrium. mit.edu

Table 3: Key Aspects of Fischer Esterification

| Factor | Description |

|---|---|

| Reactants | 3-fluoro-4-(methylamino)benzoic acid, Ethanol |

| Catalyst | Concentrated H₂SO₄, TsOH, HCl masterorganicchemistry.com |

| Driving Force | Use of excess alcohol; Removal of water masterorganicchemistry.comuwlax.edu |

| Conditions | Heating under reflux mit.edu |

| Reversibility | The reaction is reversible and exists in equilibrium. masterorganicchemistry.comuwlax.edu |

Acyl Chloride Routes to Benzoate Esters

An alternative, often faster and non-reversible, method for ester formation proceeds via an acyl chloride intermediate. chemguide.co.uk This two-step approach is particularly useful when the starting carboxylic acid is sensitive to the strong acidic conditions of Fischer esterification.

First, the carboxylic acid, 3-fluoro-4-(methylamino)benzoic acid, is converted to its more reactive acyl chloride derivative, 3-fluoro-4-(methylamino)benzoyl chloride. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

In the second step, the crude or purified acyl chloride is reacted with ethanol. vaia.com This reaction is generally vigorous and often occurs rapidly at room temperature. chemguide.co.uk A weak base, such as pyridine, is sometimes added to scavenge the hydrogen chloride (HCl) byproduct that is formed.

Reaction Scheme:

3-fluoro-4-(methylamino)benzoic acid + SOCl₂ → 3-fluoro-4-(methylamino)benzoyl chloride

3-fluoro-4-(methylamino)benzoyl chloride + Ethanol → this compound + HCl vaia.com

Transesterification Processes

Transesterification is a process where the ester group of a compound is exchanged with another. For instance, if Mthis compound were available, it could be converted to the corresponding ethyl ester. This reaction involves heating the methyl ester with a large excess of ethanol in the presence of either an acid (like sulfuric acid) or a base (like sodium ethoxide) catalyst.

The equilibrium is driven towards the formation of the new ester by the large excess of the new alcohol (ethanol). The methanol byproduct can also be removed by distillation to further shift the equilibrium. This method can be particularly useful for creating a series of different esters from a single common precursor. google.comgoogle.com

Protecting Group Strategies in Multi-Step Syntheses

The synthesis of substituted benzoates often requires the careful protection of both amino and carboxylic acid functionalities to achieve the desired product. jocpr.comslideshare.net The choice of protecting groups is critical and often relies on the principle of orthogonality, which means that different protecting groups can be removed under distinct conditions without affecting each other. numberanalytics.comiris-biotech.de

The secondary amino group (methylamino) in the target molecule is nucleophilic and susceptible to oxidation, alkylation, and acylation. libretexts.org To prevent undesired reactions, it must be protected during various synthetic steps. libretexts.org Acylation of the amine to form an amide or a carbamate (B1207046) is a common and effective strategy, as it significantly reduces the nucleophilicity of the nitrogen atom. libretexts.org

Table 1: Common Protecting Groups for Amino Functionality

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | (CH₃)₃COCO- | Strong acid (e.g., TFA) |

| 9-fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂C- | Base (e.g., Piperidine) researchgate.net |

| Carbobenzyloxy | Cbz | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis libretexts.org |

Carboxylic acids contain an acidic proton and a carbonyl group, making them reactive towards bases and nucleophiles. oup.comyoutube.com Protection is typically achieved by converting the carboxylic acid into an ester. oup.com For a molecule that already contains an ethyl ester, such as the target compound, this consideration is crucial during the synthesis of its carboxylic acid precursor, 3-fluoro-4-(methylamino)benzoic acid.

Common ester protecting groups include methyl, ethyl, benzyl, and tert-butyl esters. oup.comlibretexts.org Methyl and ethyl esters are generally removed by acid or base-catalyzed hydrolysis. libretexts.org Benzyl esters offer the advantage of being removable via hydrogenolysis, a mild condition that is often compatible with other functional groups. oup.comlibretexts.org Tert-butyl esters are readily cleaved under mild acidic conditions. libretexts.org Silyl esters, particularly sterically hindered ones like "supersilyl" esters, have also been developed for their unique stability and cleavage properties. nih.gov

Table 2: Common Protecting Groups for Carboxylic Acid Functionality

| Protecting Group | Structure | Deprotection Conditions |

|---|---|---|

| Methyl Ester | -COOCH₃ | Acid or Base Hydrolysis libretexts.org |

| Benzyl Ester | -COOCH₂C₆H₅ | Hydrogenolysis libretexts.org |

| tert-Butyl Ester | -COOC(CH₃)₃ | Acid Hydrolysis (e.g., TFA) libretexts.org |

| Silyl Ester | -COOSiR₃ | Acid, base, or fluoride ions libretexts.org |

Purification and Isolation Techniques for this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For aromatic esters like this compound, a combination of chromatographic and crystallization methods is typically employed.

Silica (B1680970) gel column chromatography is a fundamental purification technique in organic synthesis. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). chemicalbook.com For aromatic esters, the polarity of the molecule dictates its retention on the column. nih.gov

The separation of an ester from a more polar carboxylic acid starting material is generally straightforward. researchgate.net The less polar ester will elute from the column faster than the more polar acid, which has a stronger interaction with the acidic silica gel. researchgate.net A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used as the eluent. researchgate.net The polarity of the eluent system is optimized using thin-layer chromatography (TLC) to achieve the best separation. In some cases, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can neutralize the acidic sites on the silica gel, preventing peak tailing of basic compounds like amines. researchgate.net

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.

For a compound like this compound, a common procedure would involve dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution. The pure crystals can then be collected by filtration. The choice of solvent is critical and is often determined empirically, with common options including ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. For instance, the synthesis of a related compound, ethyl 3-amino-4-(methylamino)benzoate, yields the product as a solid that can be isolated, implying its suitability for recrystallization. chemicalbook.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-fluoro-4-(methylamino)benzoic acid |

| Ethyl 3-amino-4-(methylamino)benzoate |

| Trifluoroacetic acid (TFA) |

| Piperidine |

| Hexane |

| Ethyl acetate |

| Triethylamine |

| Ethanol |

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 Fluoro 4 Methylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of Ethyl 3-fluoro-4-(methylamino)benzoate. By analyzing the magnetic properties of its atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—a complete structural map can be assembled.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the ethyl group protons, and the methylamino group protons.

The aromatic region is particularly informative. The protons on the benzene (B151609) ring are influenced by the electron-donating methylamino group, the electron-withdrawing ethyl ester group, and the electronegative fluorine atom. This results in a complex splitting pattern. The proton ortho to the ester group and meta to the fluorine would likely appear at the most downfield position in the aromatic region. The fluorine atom will cause characteristic splitting (coupling) of adjacent proton signals, which is a key identifier.

The ethyl ester group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons, which will appear as a triplet. The methylamino group (-NH-CH3) would show a signal for the N-H proton, which may be broad, and a distinct signal for the methyl protons, which may show coupling to the N-H proton.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 7.8 | Doublet of doublets | ortho & meta coupling |

| Aromatic-H | 7.2 - 7.5 | Doublet of doublets | meta & fluoro coupling |

| Aromatic-H | 6.5 - 6.8 | Doublet | ortho coupling |

| -NH- | 4.5 - 5.5 | Broad singlet / Quartet | J(H,H) if coupled to Me |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet | ~7.1 |

| -NHCH₃ | 2.8 - 3.0 | Doublet | J(H,H) if coupled to NH |

Note: This is an illustrative table based on general principles. Actual experimental values are required for definitive assignment.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org The carbonyl carbon (C=O) of the ester is the most deshielded, appearing far downfield (typically 165-175 ppm). libretexts.org The aromatic carbons show a range of shifts influenced by the substituents. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant, a definitive feature in the spectrum. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. libretexts.org

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 168 |

| C-F (Aromatic) | 155 - 160 (with large ¹JCF) |

| C-N (Aromatic) | 145 - 150 |

| Aromatic CH | 110 - 130 |

| C-CO (Aromatic) | 115 - 125 |

| -OC H₂CH₃ | 60 - 62 |

| -NHC H₃ | 30 - 35 |

Note: This is an illustrative table based on general principles. Actual experimental values are required for definitive assignment.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Characterization

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, confirming its position on the benzene ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the adjacent protons in the ethyl group (-CH2- and -CH3) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign which proton is attached to which carbon, linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, HMBC would show a correlation from the -OCH2- protons to the ester's carbonyl carbon, confirming the ester functionality.

Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The fragmentation pattern provides a fingerprint that can help confirm the structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of the fragments against their relative abundance.

For this compound (Molecular Weight: 197.2 g/mol ), the spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 197. Key fragmentation pathways for benzoate (B1203000) esters typically involve the loss of the alkoxy group from the ester. chemicalbook.com

Loss of the ethoxy radical (-•OCH2CH3): A prominent peak would be expected at m/z = 152, corresponding to the [M - 45]⁺ ion.

Loss of ethylene (B1197577): Subsequent fragmentation of the molecular ion can occur via the loss of an ethylene molecule (C2H4) through a McLafferty rearrangement, leading to a fragment at m/z = 169.

Loss of the ethyl group (-•CH2CH3): A peak at m/z = 168, corresponding to [M - 29]⁺, is also a possible fragmentation.

Further fragmentation of the aromatic ring would yield additional characteristic ions. The presence and relative abundance of these fragments provide strong evidence for the proposed molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds. For this compound, with a molecular formula of C10H12FNO2 and a monoisotopic mass of 197.0855 u, ESI-MS analysis in positive ion mode is expected to yield a prominent protonated molecular ion [M+H]+ at an m/z of 198.0928.

Fragmentation of the parent ion through tandem mass spectrometry (MS/MS) would provide valuable structural information. Based on the fragmentation of similar N-methylated amino acids and benzoate esters, key fragmentation pathways can be predicted. nih.gov A common fragmentation would involve the loss of the ethyl group (C2H5•, 29 u) or ethylene (C2H4, 28 u) from the ester moiety. Another anticipated fragmentation is the loss of the entire ethoxy group (•OCH2CH3, 45 u) to yield a stable acylium ion. The methyl group on the amine could also be lost (CH3•, 15 u).

Predicted ESI-MS/MS Fragmentation of this compound ([M+H]+, m/z 198.0928)

| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 170.0617 | C2H4 (28.0313 u) | Protonated 3-fluoro-4-(methylamino)benzoic acid |

| 153.0559 | C2H5O• (45.0369 u) | 3-fluoro-4-(methylamino)benzoyl cation |

| 183.0693 | CH3• (15.0235 u) | Protonated ethyl 4-amino-3-fluorobenzoate |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound. In a typical GC-MS analysis, the compound would be separated from any residual starting materials, by-products, or solvents on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5). The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions.

The mass spectrometer detector would then generate a mass spectrum for the eluting peak. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 197, confirming the molecular weight. The fragmentation pattern in EI-MS would likely be more extensive than in ESI-MS, providing additional structural confirmation. Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks. For high-purity samples, the main peak should account for >98% of the total ion current.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of organic syntheses and analyzing complex mixtures. rsc.org The synthesis of this compound, likely involving the N-methylation of a precursor like ethyl 4-amino-3-fluorobenzoate, can be effectively tracked using this technique. By taking aliquots from the reaction mixture over time, the consumption of the starting material and the formation of the product can be quantified.

A reversed-phase C18 column is typically used for the separation of such moderately polar compounds. The mass spectrometer, often an ESI-MS, would be set to monitor the m/z values of the starting material and the expected product. This allows for real-time assessment of reaction completion and the formation of any side products. For instance, in the N-methylation reaction, LC-MS can distinguish between the starting amine, the desired mono-methylated product, and any potential di-methylated by-product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Based on data from analogous compounds like methyl 4-aminobenzoate (B8803810) and methyl 4-(methylamino)benzoate, the following peaks are anticipated. chemicalbook.comnist.gov

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3400 | N-H | N-H stretch of the secondary amine |

| ~3000-2850 | C-H | Aliphatic C-H stretches (ethyl and methyl groups) |

| ~1710-1690 | C=O | Carbonyl stretch of the ester |

| ~1620-1600 | C=C | Aromatic C=C stretches |

| ~1520 | N-H | N-H bend |

| ~1300-1250 | C-N | Aromatic amine C-N stretch |

| ~1250-1000 | C-O | Ester C-O stretch |

| ~1100-1000 | C-F | Aromatic C-F stretch |

The presence of these characteristic bands would provide strong evidence for the successful synthesis of the target compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C10H12FNO2), the calculated exact mass of the protonated molecule [M+H]+ is 198.0928 u. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would unequivocally confirm the elemental formula of the compound. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures, such as substituted benzoic acids, provides insight into the expected molecular geometry. researchgate.net

It is anticipated that the benzene ring would be largely planar. The carboxylate group may be slightly twisted out of the plane of the aromatic ring. The fluorine and methylamino substituents would influence the crystal packing through intermolecular interactions such as hydrogen bonding (N-H···O) and dipole-dipole interactions. The precise arrangement of molecules in the crystal lattice would be determined by the interplay of these forces.

Expected Crystallographic Parameters (based on similar structures)

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |

| Dihedral Angle (Ring-Ester) | 5-15° |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C10H12FNO2), the theoretical elemental composition is:

Theoretical Elemental Composition of C10H12FNO2

| Element | Percentage (%) |

| Carbon (C) | 60.90 |

| Hydrogen (H) | 6.13 |

| Fluorine (F) | 9.63 |

| Nitrogen (N) | 7.10 |

| Oxygen (O) | 16.23 |

Experimental results from elemental analysis that are within ±0.4% of these theoretical values are considered to be in good agreement and provide strong support for the proposed molecular formula. eurjchem.com

Computational Chemistry and Theoretical Investigations of Ethyl 3 Fluoro 4 Methylamino Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published studies were found that have performed quantum chemical calculations on Ethyl 3-fluoro-4-(methylamino)benzoate. Therefore, data for the following subsections are not available.

There are no available DFT studies that have determined the optimized geometry or explored the energy landscapes of this compound.

A Molecular Electrostatic Potential (MESP) analysis, which would provide insight into the charge distribution and reactive sites on the aromatic ring of this compound, has not been reported.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), crucial for predicting the compound's reactivity through Frontier Molecular Orbital (FMO) theory, have not been calculated or published.

An Atom-in-Molecule (AIM) analysis to characterize the nature of the chemical bonds within this compound has not been conducted.

Reaction Mechanism Elucidation through Computational Modeling

Due to the absence of computational studies on this compound, there is no information regarding the elucidation of its reaction mechanisms through computational modeling.

The characterization of transition states for any synthetic pathways involving this compound has not been a subject of computational investigation in the available literature.

Understanding Substituent Effects (Fluoro and Methylamino) on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. In this compound, the benzene (B151609) ring is substituted with a fluorine atom and a methylamino group, each exerting distinct inductive and resonance effects that collectively determine the ring's reactivity towards electrophilic aromatic substitution.

The methylamino group (-NHCH₃) is a potent activating group. lumenlearning.com The nitrogen atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). However, this is vastly overshadowed by its powerful electron-donating resonance effect (+R). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, significantly increasing the electron density of the ring. minia.edu.eg This increased nucleophilicity makes the ring much more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org This strong resonance effect directs incoming electrophiles primarily to the ortho and para positions relative to the amino group, as these positions are most effectively stabilized in the resonance structures of the reaction intermediate. libretexts.orgnumberanalytics.com

In this compound, these effects are combined. The powerful activating and ortho, para-directing methylamino group at position 4 dominates the reactivity of the ring. The fluorine atom at position 3 acts as a deactivating group, but its directing influence is secondary to the methylamino group. The positions ortho to the methylamino group are C3 and C5, and the para position is C1 (occupied by the ester). The fluorine at C3 deactivates this position. Therefore, electrophilic attack would be most strongly directed to the C5 position, which is ortho to the strongly activating methylamino group and meta to the deactivating fluoro group.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NHCH₃ (Methylamino) | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating | Ortho, Para |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound with high accuracy. nih.gov These theoretical calculations can provide valuable insights into the molecule's structure and electronic environment, often complementing experimental data.

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical vibrational spectra can be calculated using DFT methods, often with basis sets like B3LYP/6-311++G(d,p). researchgate.net These calculations yield fundamental vibrational wavenumbers and intensities for infrared (IR) and Raman spectroscopy. researchgate.net By performing a normal co-ordinate analysis (NCA), these calculated frequencies can be assigned to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the ester group, N-H bending in the amino group, or C-F stretching. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled using a suitable scaling factor to improve agreement with experimental spectra. researchgate.net

NMR Chemical Shifts (¹H and ¹³C): DFT calculations have become a standard method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when the effects of different conformational isomers are considered. nih.gov For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The electron-withdrawing fluorine atom and the ester group, along with the electron-donating methylamino group, would significantly influence the chemical shifts of the aromatic protons and carbons. enseignementsup-recherche.gouv.fr For instance, the carbon atom bonded to fluorine would exhibit a large shift due to fluorine's high electronegativity. The carbonyl carbon of the ester group is also a key indicator in ¹³C NMR. enseignementsup-recherche.gouv.fr

| Parameter | Atom/Group | Predicted Value (DFT) | Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift (ppm) | C=O (Ester) | ~165 ppm | ~166 ppm |

| ¹H Chemical Shift (ppm) | N-H Proton | ~4.5 ppm | ~4.6 ppm |

| IR Frequency (cm⁻¹) | C=O Stretch | ~1710 cm⁻¹ | ~1705 cm⁻¹ |

| IR Frequency (cm⁻¹) | N-H Stretch | ~3400 cm⁻¹ | ~3390 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide detailed information about a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into how this compound might behave in different environments, such as in solution. chemrxiv.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov For example, simulations of this compound in a solvent like water or ethanol (B145695) would show how the molecule forms hydrogen bonds via its N-H group and ester oxygen atoms. chemrxiv.org In a more concentrated system, MD can be used to investigate self-aggregation, revealing how molecules might interact with each other through hydrogen bonding or π-π stacking of the aromatic rings. chemrxiv.orgbohrium.com This information is critical for understanding crystallization processes and the properties of the material in the solid state. bohrium.com

| Parameter | Description | Information Gained |

|---|---|---|

| Torsional Angle Distributions | Distribution of angles around rotatable bonds (e.g., C-O, C-N). | Identifies preferred molecular conformations. |

| Radial Distribution Functions (RDFs) | Probability of finding another atom/molecule at a certain distance. | Characterizes solvation shells and intermolecular packing. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Quantifies specific intermolecular and solvent-solute interactions. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time. | Assesses conformational stability and structural fluctuations. |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. wikipedia.org While often used for biological activity, the same principles can be applied to create Quantitative Structure-Reactivity Relationship (QSRR) models to predict chemical reactivity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors and an experimentally measured reactivity parameter for a series of related compounds. nih.gov

For a class of compounds like substituted aminobenzoates, a QSRR model could be developed to predict a measure of reactivity, such as the rate constant for a specific reaction. The first step involves building a dataset of related molecules with known reactivity data. Then, a wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical representations of the molecule's physicochemical properties.

Common descriptors include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's ability to donate or accept electrons. nih.gov

Topological Descriptors: Describe the connectivity and branching of the molecule.

Steric Descriptors: Quantify the size and shape of the molecule.

Thermodynamic Descriptors: Such as the octanol-water partition coefficient (logP), which relates to hydrophobicity. nih.gov

Using statistical methods like multiple linear regression or machine learning, an equation is generated that links a selection of these descriptors to the observed reactivity. wikipedia.orgnih.gov For example, a model for the reactivity of aromatic amines might take the form: Reactivity = c₀ + c₁(logP) + c₂(E_LUMO) + ... nih.gov Once validated, this model could be used to predict the chemical reactivity of new, untested compounds like this compound, based solely on its calculated descriptors. nih.gov

| Descriptor Type | Example Descriptor | Physicochemical Relevance |

|---|---|---|

| Electronic | E_HOMO / E_LUMO | Electron-donating/accepting ability, susceptibility to nucleophilic/electrophilic attack. |

| Thermodynamic | logP (Octanol-Water Partition Coefficient) | Hydrophobicity, influences solubility and phase partitioning. |

| Steric | Molecular Volume / Surface Area | Relates to steric hindrance at a reaction site. |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Potential for specific intermolecular interactions. |

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Fluoro 4 Methylamino Benzoate

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on Ethyl 3-fluoro-4-(methylamino)benzoate is determined by the synergistic and antagonistic effects of its substituents. msu.edu

Regioselectivity and Kinetic Analysis of EAS Reactions

The directing effects of the substituents on the benzene (B151609) ring are paramount in predicting the site of electrophilic attack. The methylamino group (-NHCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. youtube.comlibretexts.org The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), yet it also acts as an ortho, para-director because its lone pairs can participate in resonance. libretexts.orglibretexts.org The ethyl carboxylate group (-COOEt) is a moderate deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. msu.edulibretexts.org

In this specific molecule, the positions are influenced as follows:

Methylamino group (at C4): Strongly activates and directs ortho (to C3 and C5) and para (to C1, which is already substituted).

Fluoro group (at C3): Deactivates but directs ortho (to C2 and C4) and para (to C6).

Ester group (at C1): Deactivates and directs meta (to C3 and C5).

The dominant directive influence is the powerfully activating methylamino group. Therefore, electrophilic substitution is overwhelmingly directed to the positions ortho to it, which are C3 and C5. However, the C3 position is already occupied by the fluorine atom. This leaves the C5 position as the most probable site for electrophilic attack. The C2 and C6 positions are also possibilities, directed by the fluorine atom, but are less favored due to the stronger influence of the methylamino group and the deactivating nature of the adjacent ester group for the C2 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-nitro-3-fluoro-4-(methylamino)benzoate | The powerful ortho-directing effect of the methylamino group steers the NO₂⁺ electrophile to the C5 position. |

| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-3-fluoro-4-(methylamino)benzoate | The C5 position is electronically enriched by the methylamino group, making it the primary target for bromination. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 5-acyl-3-fluoro-4-(methylamino)benzoate | Acylation occurs at the most activated position, C5. The reaction may be complex due to the Lewis acid coordinating with the amine and ester groups. |

Influence of Fluoro and Methylamino Substituents on Ring Activation/Deactivation

The aromatic ring of this compound is subject to competing electronic effects.

Methylamino Group (-NHCH₃): This group is strongly activating. The nitrogen atom's lone pair is delocalized into the π-system of the ring, significantly increasing the electron density, particularly at the ortho and para positions. youtube.com This effect greatly enhances the ring's nucleophilicity and makes it more susceptible to electrophilic attack. libretexts.org

The net effect is a strongly activated ring. The potent electron-donating resonance of the methylamino group far surpasses the inductive withdrawal of the fluorine and ester groups, rendering the molecule highly reactive towards electrophiles.

Nucleophilic Reactions at the Ester Carbonyl and Aromatic Ring

The presence of both an ester and a fluoro-substituent allows for two distinct types of nucleophilic reactions.

The most common reaction for aromatic esters is hydrolysis, which involves the cleavage of the ester bond. numberanalytics.com This can occur under either acidic or basic conditions to yield 3-fluoro-4-(methylamino)benzoic acid and ethanol (B145695). numberanalytics.com The rate of hydrolysis is influenced by the ring's substituents; the electron-donating methylamino group may slightly decrease the rate of base-catalyzed hydrolysis by reducing the electrophilicity of the carbonyl carbon. numberanalytics.com

Nucleophilic Aromatic Substitution (NAS) is another possibility, where the fluorine atom acts as a leaving group. NAS reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this molecule, the ester group is para to the fluorine, and its electron-withdrawing nature can facilitate NAS, although this effect is counteracted by the electron-donating methylamino group at the ortho position. Reaction with a strong nucleophile, such as sodium methoxide, could potentially lead to the substitution of fluorine with a methoxy (B1213986) group, though likely requiring forcing conditions.

Reactions Involving the Methylamino Functional Group

The secondary amine functionality is a key site for chemical modification. slideshare.net

N-Alkylation and N-Acylation Reactions

The lone pair on the nitrogen of the methylamino group makes it nucleophilic and thus susceptible to reactions with electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can introduce a second alkyl group, converting the secondary amine into a tertiary amine. This would yield Ethyl 3-fluoro-4-(dimethylamino)benzoate.

N-Acylation: Treatment with acylating agents like acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) will form an N-acyl derivative. This reaction typically proceeds readily to give the corresponding N-acetyl-N-methylamino compound.

Oxidation and Reduction Chemistry of Aromatic Amines

The methylamino group is susceptible to oxidation. Aromatic amines can undergo oxidation through various pathways, often involving enzymatic systems like cytochrome P450 or peroxidases. nih.gov One-electron oxidation can form a pro-oxidant N-cation radical. nih.gov More vigorous chemical oxidation can lead to a variety of products. For secondary aromatic amines, oxidation can result in the formation of N-oxygenated products like hydroxylamines and their corresponding nitrones. uomustansiriyah.edu.iqlibretexts.org

Summary of Reactions at the Methylamino Group

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃ | Ethyl 3-fluoro-4-(dimethylamino)benzoate |

| N-Acylation | (CH₃CO)₂O or CH₃COCl | Ethyl 3-fluoro-4-(N-methylacetamido)benzoate |

| Oxidation | H₂O₂, Peroxyacids | N-oxygenated products (e.g., hydroxylamine, nitrone derivatives) |

Protonation and Basicity Studies of this compound

The basicity of this compound is primarily attributed to the nitrogen atom of the methylamino group. The lone pair of electrons on this nitrogen is available for protonation. However, the basicity of this compound is influenced by the electronic effects of the substituents on the benzene ring. The fluorine atom at the meta-position and the ethyl carboxylate group at the para-position are both electron-withdrawing groups, which are expected to decrease the electron density on the methylamino nitrogen, thereby reducing its basicity.

Table 1: Estimated Basicity and Acidity Parameters

| Parameter | Influencing Factors | Expected Trend for this compound |

| Basicity (Kb) | - Electron-donating methylamino group (+R effect)- Electron-withdrawing fluoro group (-I effect)- Electron-withdrawing ethyl carboxylate group (-I, -R effects) | Lower than aniline (B41778) due to electron-withdrawing substituents. |

| pKa of Conjugate Acid | - Electron-withdrawing fluoro and ethyl carboxylate groups stabilize the conjugate acid. | Lower than the pKa of the conjugate acid of aniline. |

Hydrolysis and Transesterification of the Ester Moiety

The ester moiety of this compound is susceptible to hydrolysis and transesterification reactions, common for carboxylate esters. These reactions typically proceed via nucleophilic acyl substitution.

Hydrolysis:

Under aqueous acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 3-fluoro-4-(methylamino)benzoic acid and ethanol.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis (saponification): This process involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. libretexts.org

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom, can facilitate nucleophilic attack on the carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).

Transesterification:

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.eduorganic-chemistry.org For example, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. The reaction is an equilibrium process, and the use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product. ucla.edu Various catalysts, including mineral acids, metal alkoxides, and solid acid catalysts, can be employed to facilitate this transformation. researchgate.netacs.org

Table 2: Reactivity of the Ester Moiety

| Reaction | Conditions | Products | Mechanistic Notes |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | 3-fluoro-4-(methylamino)benzoic acid + Ethanol | Reversible; protonation of carbonyl oxygen activates the ester. libretexts.org |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH), heat | Sodium 3-fluoro-4-(methylamino)benzoate + Ethanol | Irreversible; nucleophilic attack by hydroxide ion. libretexts.org |

| Transesterification | Alcohol (R'OH), acid or base catalyst, heat | 3-fluoro-4-(methylamino)benzoate-R' + Ethanol | Reversible equilibrium process. ucla.edu |

Thermal and Photochemical Stability Investigations

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile.

Thermal Stability:

Generally, benzoate esters are relatively stable compounds. However, at elevated temperatures, decomposition can occur. For this compound, potential thermal degradation pathways could involve decarboxylation or cleavage of the ester and amino groups. The presence of the fluoro and methylamino substituents might influence the decomposition temperature and the nature of the degradation products. While specific studies on this compound are not available, general knowledge suggests that it should be stable under standard laboratory conditions but may decompose at extreme temperatures. nih.govevitachem.com

Photochemical Stability:

Aromatic amino compounds, particularly aminobenzoic acid derivatives, are known to be photochemically active. nih.govacs.org Upon absorption of ultraviolet (UV) radiation, these molecules can be promoted to an excited electronic state, leading to various photochemical reactions. For instance, p-aminobenzoic acid (PABA) and its derivatives can undergo photo-induced intramolecular charge transfer (ICT). acs.org In aqueous solutions, irradiation of PABA can lead to the formation of various photoproducts, and the reaction pathways can be influenced by factors such as pH and the presence of oxygen. nih.gov

For this compound, the chromophore system is similar to that of PABA derivatives. Therefore, it is expected to exhibit some degree of photochemical instability. Potential photochemical reactions could include photo-oxidation of the methylamino group, cleavage of the ester bond, or other complex rearrangements. Studies on related aminobenzoic acid derivatives have shown that excitation can lead to the formation of reactive intermediates that can damage biological molecules, which has been a point of controversy for their use in sunscreens. scilit.comrsc.org

Table 3: Stability Profile

| Stress Condition | Expected Behavior | Potential Degradation Products/Pathways |

| Thermal Stress | Relatively stable at moderate temperatures. | Decarboxylation, cleavage of ester or amino groups at high temperatures. |

| Photochemical Stress (UV radiation) | Likely to be photochemically active. | Photo-oxidation, ester cleavage, intramolecular charge transfer. nih.govacs.org |

Applications of Ethyl 3 Fluoro 4 Methylamino Benzoate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The utility of Ethyl 3-fluoro-4-(methylamino)benzoate as a foundational molecule stems from the distinct reactivity of its functional groups. Chemists can selectively target these groups to construct a wide array of organic structures. The presence of fluorine can also confer unique properties, such as increased metabolic stability or altered electronic characteristics, to the final products. nih.gov

Benzoic acid derivatives, particularly those bearing amino groups, are well-established precursors for synthesizing medicinally important heterocyclic compounds like benzimidazoles and benzoxazoles. The structure of this compound is particularly amenable to the construction of fused ring systems. The ortho-relationship between the fluorine atom and the ester, and the adjacent methylamino group, can be exploited in cyclization reactions. For instance, after modification of the ester group, the resulting intermediate could undergo intramolecular cyclization involving the amino group to form various heterocyclic cores. The fluorine atom not only influences the electronic environment of the ring, affecting reaction pathways, but can also be a key feature in the final scaffold, potentially enhancing biological activity.

The true versatility of this compound lies in its capacity as a customizable building block. biosynth.com Each functional group—the methylamino, the fluoro, and the ethyl ester—serves as a "handle" for further chemical modification. This allows for the systematic synthesis of a library of derivatives with fine-tuned steric and electronic properties.

The Methylamino Group: This secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation to build more complex molecular architectures.

The Fluoro Group: While often retained to enhance the properties of the final molecule, it can also be a site for nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if activated by a strongly electron-withdrawing group. nih.gov

The Ethyl Ester Group: As detailed below, this group is readily converted into other functionalities, significantly broadening the synthetic possibilities.

This multi-point reactivity makes the compound a valuable starting material for creating molecules tailored for specific applications, from medicinal chemistry to materials science. evitachem.com

Strategies for Further Derivatization and Functionalization

The chemical potential of this compound is fully realized through strategic derivatization, which allows for the transformation of its existing functional groups or the addition of new ones.

The ethyl ester is one of the most versatile functional groups on the molecule, serving as a gateway to several other key functionalities through well-established organic reactions. evitachem.com These transformations are fundamental in multistep synthesis, allowing the intermediate to be tailored for subsequent reaction steps.

| Target Functional Group | Transformation Name | Typical Reagents | Description |

| Carboxylic Acid | Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH) followed by acid workup (e.g., HCl) | The ester is cleaved by a base to form the carboxylate salt, which is then protonated by acid to yield the free carboxylic acid. |

| Amide | Aminolysis / Amidation | Primary or secondary amine (R-NH₂ or R₂NH), often with heat | The ester reacts with an amine to form a new amide bond, displacing ethanol (B145695). This is a direct method to link the benzoate (B1203000) core to other molecules. |

| Primary Alcohol | Reduction | Strong reducing agents (e.g., Lithium aluminum hydride, LiAlH₄) in an ether solvent | The ester carbonyl group is reduced to a primary alcohol, converting the -COOEt group to a -CH₂OH (hydroxymethyl) group. |

The existing substituents on the benzene (B151609) ring dictate the position of any new groups introduced via electrophilic aromatic substitution. The directing effects are as follows:

-NHCH₃ (Methylamino): A strongly activating, ortho-, para-directing group.

-F (Fluoro): A deactivating (via induction) but ortho-, para-directing group.

-COOEt (Ethyl Ester): A deactivating, meta-directing group.

The powerful activating effect of the methylamino group dominates, directing incoming electrophiles to the positions ortho and para to it. The para position is occupied by the ester. One ortho position is occupied by the fluoro group. Therefore, electrophilic substitution (e.g., halogenation, nitration) is most likely to occur at the remaining open position ortho to the methylamino group (C5). This regioselectivity allows for the controlled synthesis of more highly substituted aromatic compounds.

Potential in Advanced Materials Development

The unique electronic and structural properties of this compound make it a candidate for the development of advanced functional materials, particularly in the field of organic electronics. researchgate.net

The incorporation of fluorine into organic molecules is a known strategy for enhancing the performance and stability of materials used in electronic devices. nih.gov Fluorination can lower the energy levels of molecular orbitals (HOMO/LUMO), improve thermal stability, and influence the molecular packing in thin films, all of which are critical parameters for organic semiconductors. researchgate.net

The extended π-conjugated system of the benzoate ring, combined with the electron-donating amino group, suggests potential for applications in:

Organic Light-Emitting Diodes (OLEDs): Derivatives could function as charge-transport materials or as components of emissive layers. sigmaaldrich.com

Organic Photovoltaics (OPVs): The molecule could serve as a building block for donor or acceptor materials in the active layer of solar cells. sigmaaldrich.com

High-Performance Polymers: After conversion to a diamine or dicarboxylic acid, the molecule could be used as a fluorinated monomer. The resulting polymers (e.g., polyamides, polyimides) would be expected to exhibit enhanced thermal resistance, chemical inertness, and specific dielectric properties due to the fluorine content.

While still an area of exploration, the inherent properties of this compound position it as a promising platform for designing the next generation of "green" or bio-compatible electronic materials. rsc.org

Integration into Functional Polymers and Monomers

The bifunctional nature of this compound, with its reactive amine and ester groups, allows it to be considered as a monomer for the synthesis of functional polymers, particularly polyamides and polyimides. The presence of the fluorine atom and the methylamino group can impart desirable properties to the resulting polymers.

The primary amine, which can be obtained via hydrolysis of the ester followed by conversion of the carboxylic acid to an amine or through other synthetic routes starting from the parent molecule, would provide two reactive sites for polymerization. For instance, the diamino derivative of this molecule could be reacted with diacyl chlorides or dianhydrides to form high-performance polyamides and polyimides, respectively.

The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing several key properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to polymers with improved thermal stability, chemical resistance, and lower dielectric constants. Furthermore, the introduction of a fluorine atom can decrease the crystallinity and improve the solubility of aromatic polymers, which often suffer from poor processability. The methyl group on the amine can further enhance solubility and modify the polymer chain packing.

Below is an interactive data table illustrating the typical effects of fluorination on the properties of aromatic polyamides, based on general findings in polymer science.

| Property | Non-Fluorinated Aromatic Polyamide | Fluorinated Aromatic Polyamide (Projected) |

| Thermal Stability (TGA, 10% weight loss) | ~450 °C | >470 °C |

| Glass Transition Temperature (Tg) | 280-320 °C | 260-300 °C (can be lower, improving processability) |

| Dielectric Constant | 3.5 - 4.0 | 2.8 - 3.2 |

| Solubility in Organic Solvents | Generally poor | Improved in solvents like NMP, DMAc |

| Moisture Absorption | 1.5 - 2.5% | < 1.0% |

Contributions to Organic Electronics and Optical Materials (e.g., chromophores, fluorophores)

The electronic properties of this compound make it an intriguing building block for materials used in organic electronics and optics. The interplay between the electron-donating methylamino group and the electron-withdrawing fluorine atom on the benzene ring can be exploited to fine-tune the energy levels of organic semiconductors.

In the context of chromophores and fluorophores, the substituted benzene ring forms a core that can be further functionalized to create molecules with specific absorption and emission characteristics. The presence of the nitrogen atom with its lone pair of electrons and the fluorine atom can influence the intramolecular charge transfer (ICT) character of the molecule, which is crucial for developing solvatochromic dyes and fluorescent probes.

While specific studies on this compound as a direct component in organic electronic devices are not available, its structural motifs are found in more complex molecules used as hole-transporting materials, electron-transporting materials, and emitters in organic light-emitting diodes (OLEDs). The ability to modify the ester group and the amine allows for the attachment of this core unit to other conjugated systems, thereby creating larger, more complex functional molecules.

The following interactive data table provides a conceptual overview of how different substituents on an aromatic core can influence key electronic properties relevant to organic electronics.

| Substituent Combination | Highest Occupied Molecular Orbital (HOMO) Level | Lowest Unoccupied Molecular Orbital (LUMO) Level | Band Gap |

| Unsubstituted Benzene | -6.2 eV | -1.4 eV | 4.8 eV |

| Amino Group (Electron Donating) | Raises HOMO | Slightly raises LUMO | Decreases |

| Fluoro Group (Electron Withdrawing) | Lowers HOMO | Lowers LUMO | Can slightly increase or decrease |

| Amino + Fluoro Group | Balanced effect, fine-tuning of levels | Balanced effect, fine-tuning of levels | Tunable |

Emerging Research Directions and Future Perspectives for Ethyl 3 Fluoro 4 Methylamino Benzoate

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly moving towards more environmentally friendly processes. chemistryjournals.net For Ethyl 3-fluoro-4-(methylamino)benzoate, future research will likely focus on developing greener synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional multi-step syntheses often rely on petroleum-derived precursors and can generate significant amounts of waste. mdpi.com

Future research could explore biocatalysis, using enzymes to perform specific chemical transformations under mild conditions. chemistryjournals.net For instance, the synthesis of aminobenzoic acid derivatives can be achieved through microbial fermentation from simple sugars like glucose, which represents a significant step towards sustainability. mdpi.com Another avenue is the adoption of greener solvents, such as water or ionic liquids, to replace volatile and toxic organic solvents traditionally used in organic synthesis. chemistryjournals.net The principles of green chemistry, such as atom economy and waste prevention, will be central to the development of next-generation synthetic routes for this compound. chemistryjournals.net

| Green Chemistry Approach | Potential Application for this compound Synthesis |

| Biocatalysis | Use of enzymes for selective amination or esterification steps under mild conditions. chemistryjournals.net |

| Alternative Solvents | Replacement of traditional organic solvents with water, supercritical fluids, or ionic liquids. chemistryjournals.net |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials instead of petroleum-based chemicals. mdpi.com |

| Energy Efficiency | Utilization of microwave-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net |

Exploration of Novel Catalytic Transformations Involving the Compound